1,1,3,5,5-五甲基-3-苯基-1,5-二乙烯基三硅氧烷

描述

The compound "1,1,3,5,5-Pentamethyl-3-phenyl-1,5-divinyltrisiloxane" is a type of organosilicon compound that is part of a broader class of compounds known as siloxanes. These compounds are characterized by the presence of silicon-oxygen bonds and can be modified with various organic groups to achieve different properties. The papers provided discuss several related compounds and their synthesis, properties, and applications, which can help us understand the context and significance of the compound .

Synthesis Analysis

The synthesis of related organosilicon compounds often involves hydrosilylation reactions, as seen in the preparation of optically active bifunctional disiloxanes . These reactions typically use a platinum catalyst to add silicon-hydrogen bonds across unsaturated organic compounds. Another approach to synthesizing siloxane-based compounds is through ring-opening polymerization, which can be initiated by nucleophiles such as butyllithium . The synthesis of cyclic silicon compounds can also be achieved by intramolecular hydrosilylation, yielding high yields and regioselectivity . Additionally, equilibration reactions have been used to prepare specific trisiloxane compounds with high overall yields .

Molecular Structure Analysis

The molecular structure of siloxane compounds can be quite complex, with the possibility of various stereoisomers . X-ray crystallography is a common technique used to determine the structures of these compounds, as it can provide detailed information about the arrangement of atoms within a molecule . The molecular structure can significantly influence the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Siloxane compounds can participate in a variety of chemical reactions. For example, the hydrosilylation reaction is not only useful for synthesis but also for further functionalization of siloxane polymers . The presence of reactive Si-H groups in some polysiloxanes allows for subsequent chemical modifications . Additionally, the photochemistry of silane and disilane compounds can lead to the formation of reactive intermediates such as silaallenes, which can be trapped by nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of siloxane compounds are influenced by their molecular structure. For instance, the introduction of optically active groups can lead to the formation of polymers with specific optical properties . The microstructure of polysiloxanes, determined by NMR spectroscopy, can affect their physical properties, such as molecular weight distribution and thermal behavior . The flexibility of the siloxane backbone and the nature of the substituents can also influence the properties of the material, such as its liquid-crystalline behavior .

科学研究应用

高温气相色谱

1,5-双-(间-苯氧基苯基)-1,1,3,3,5,5-六苯基三硅氧烷,一种相关化合物,被用作高温气相色谱中的固定相。这使得能够分离高沸点硅烷和多核芳烃等复杂混合物,展示了其在分析化学中的实用性 (Komers & Černý, 1981).

合成与转化反应

该化合物参与各种合成和转化反应。这些反应包括与重氮甲烷和苯叠氮的相互作用,形成在加热下分解以产生烯丙基衍生物的衍生物。它与 1,3-丁二烯的反应生成环己烯基衍生物,展示了其在有机合成中的多功能性 (Andrianov, Sidorov, & Khananashvili, 1965).

超支化聚硅氧烷合成

它用于合成具有末端乙烯基的超支化聚硅氧烷 (HBPS)。该合成涉及自缩合反应和催化的氢硅化,从而产生具有显着热稳定性和独特分子性质的材料 (Yokomachi, Seino, Grunzinger, Hayakawa, & Kakimoto, 2008).

光学活性聚合物合成

光学活性双官能二硅氧烷的合成涉及使用这种化合物。这些合成的聚合物是光学纯的,并显示出高立体规则性,这对于在材料科学和纳米技术中的应用很重要 (Li & Kawakami, 1998).

氢硅氧烷的低聚

在三(五氟苯基)硼烷的存在下,它催化氢硅氧烷的低聚反应。该反应导致形成线性和环状硅氧烷,证明了其在硅基聚合物合成中的作用 (Chojnowski, Fortuniak, Kurjata, R. and, & Cella, 2006).

聚硅氧烷中的交联

它用于交联线性的聚硅氧烷,这对于创建预陶瓷材料非常重要。该过程通过光谱监测,对于了解含硅聚合物的聚合和交联至关重要 (Nyczyk, Paluszkiewicz, Hasik, Cypryk, & Pospiech, 2012).

直接过氧化法

它在烯烃化合物的直接过氧化中发挥作用,这是一种在有机合成中将氧引入有机分子中的关键方法 (Isayama, 1990).

光解研究

相关硅烷化合物的光解研究证明了该化合物在理解反应机理和含硅化合物在光照下的行为方面的效用 (Okinoshima & Weber, 1978).

安全和危害

The safety information available indicates that 1,1,3,5,5-Pentamethyl-3-phenyl-1,5-divinyltrisiloxane is potentially harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302+P352) .

属性

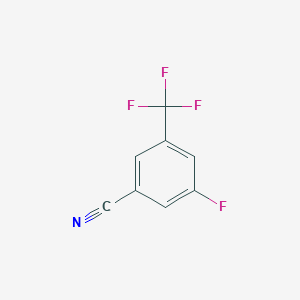

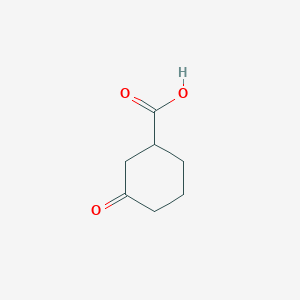

IUPAC Name |

bis[[ethenyl(dimethyl)silyl]oxy]-methyl-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2Si3/c1-8-18(3,4)16-20(7,17-19(5,6)9-2)15-13-11-10-12-14-15/h8-14H,1-2H2,3-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXMEXQKYKOHEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

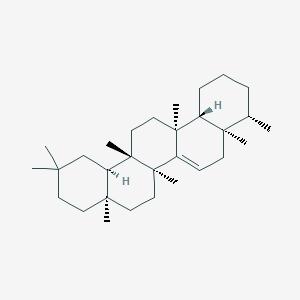

C[Si](C)(C=C)O[Si](C)(C1=CC=CC=C1)O[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

156206-81-4 | |

| Record name | Poly[oxy(methylphenylsilylene)], α-(ethenyldimethylsilyl)-ω-[(ethenyldimethylsilyl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156206-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70170764 | |

| Record name | 1,1,3,5,5-Pentamethyl-3-phenyl-1,5-divinyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,3,5,5-Pentamethyl-3-phenyl-1,5-divinyltrisiloxane | |

CAS RN |

17902-95-3 | |

| Record name | 1,5-Diethenyl-1,1,3,5,5-pentamethyl-3-phenyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17902-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,5,5-Pentamethyl-3-phenyl-1,5-divinyltrisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017902953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,3,5,5-Pentamethyl-3-phenyl-1,5-divinyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,5,5-pentamethyl-3-phenyl-1,5-divinyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B106727.png)